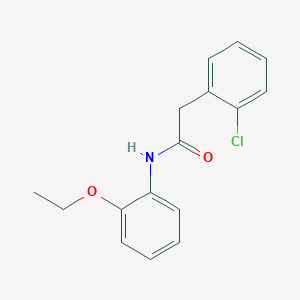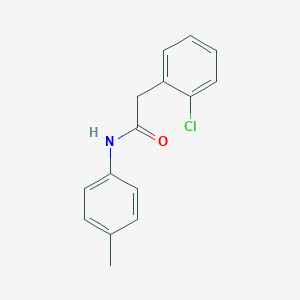
N-(2,3-dimethylphenyl)-3-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-3-fluorobenzenesulfonamide, commonly known as DFB, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has shown potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of DFB is not fully understood, but it is believed to act through multiple pathways. DFB has been shown to inhibit the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases (MMPs), which are involved in various physiological processes. DFB also modulates the expression of genes involved in cell cycle regulation, apoptosis, and immune response.
Biochemical and Physiological Effects:
DFB has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance and ion transport. DFB also inhibits the activity of MMPs, which play a crucial role in tissue remodeling and angiogenesis. Moreover, DFB has been found to modulate the expression of genes involved in inflammation, apoptosis, and immune response.
Advantages and Limitations for Lab Experiments
DFB has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits high potency and selectivity towards its targets, making it a valuable tool for studying various physiological processes. However, DFB also has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Future Directions
For research on DFB include investigating its efficacy in animal models of cancer, inflammation, and autoimmune disorders. Moreover, the development of novel formulations and delivery systems can improve the bioavailability and pharmacokinetics of DFB. Furthermore, the identification of new targets and pathways of DFB can expand its therapeutic potential.
Synthesis Methods
DFB can be synthesized by reacting 2,3-dimethylaniline with 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields DFB as a white solid that can be purified by recrystallization. The chemical structure of DFB can be confirmed by various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Scientific Research Applications
DFB has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. DFB also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, DFB has been found to modulate the immune system by regulating the differentiation and activation of T cells.
properties
Product Name |
N-(2,3-dimethylphenyl)-3-fluorobenzenesulfonamide |
|---|---|
Molecular Formula |
C14H14FNO2S |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C14H14FNO2S/c1-10-5-3-8-14(11(10)2)16-19(17,18)13-7-4-6-12(15)9-13/h3-9,16H,1-2H3 |
InChI Key |
ZODRPKBOJPQTIO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)F)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-[(trifluoroacetyl)amino]benzoate](/img/structure/B270195.png)






![Ethyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B270211.png)





